molecular formula C10H10F3NO2 B13533595 N-methyl-5-trifluoromethylanthranilic methyl ester

N-methyl-5-trifluoromethylanthranilic methyl ester

Cat. No.: B13533595
M. Wt: 233.19 g/mol
InChI Key: UDIWUQFBDZRCKR-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methylamino)-5-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(methylamino)-5-(trifluoromethyl)benzoic acid.

    Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Types of Reactions:

    Oxidation: Methyl 2-(methylamino)-5-(trifluoromethyl)benzoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 2-(methylamino)-5-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-(methylamino)benzoate
  • Methyl 2-(amino)-5-(trifluoromethyl)benzoate

Comparison: Methyl 2-(methylamino)-5-(trifluoromethyl)benzoate is unique due to the presence of both a methylamino group and a trifluoromethyl group on the benzoate ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced reactivity, compared to similar compounds that lack one of these functional groups.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-(methylamino)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-14-8-4-3-6(10(11,12)13)5-7(8)9(15)16-2/h3-5,14H,1-2H3

InChI Key

UDIWUQFBDZRCKR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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